Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate)
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Overview
Description
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is an organic compound with the molecular formula C27H24O6 and a molecular weight of 444.48 g/mol . It is a derivative of naphthalene, characterized by the presence of methoxy and ester functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) typically involves the esterification of 4,4’-methylenebis(3-methoxy-2-naphthoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-methylenebis(2-methoxy-2-naphthoate)
- Dimethyl 4,4’-methylenebis(3-hydroxy-2-naphthoate)
- Dimethyl 4,4’-methylenebis(3-ethoxy-2-naphthoate)
Uniqueness
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is unique due to its specific substitution pattern on the naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C27H24O6
- CAS Number : 49609-90-7
- SMILES Notation : c1(c(c(Cc2c(c(C(=O)OC)cc3c2cccc3)OC)c4c(c1)cccc4)OC)C(=O)OC
The compound features two naphthoate moieties linked by a methylene bridge, with methoxy groups that may influence its solubility and reactivity.
Biological Activity Overview
Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) has been investigated for various biological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Studies have shown that it possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce inflammation, suggesting potential applications in treating inflammatory diseases.
The mechanisms through which Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Radical Scavenging : The methoxy groups may enhance electron donation ability, allowing the compound to scavenge free radicals effectively.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and function.
Antioxidant Activity
A study conducted by researchers at De Gruyter demonstrated that Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure the compound's ability to scavenge free radicals.
Antimicrobial Effects
Research published in Drug Future indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Data Table: Biological Activities Summary
Properties
CAS No. |
49609-90-7 |
---|---|
Molecular Formula |
C27H24O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[(2-methoxy-3-methoxycarbonylnaphthalen-1-yl)methyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C27H24O6/c1-30-24-20(18-11-7-5-9-16(18)13-22(24)26(28)32-3)15-21-19-12-8-6-10-17(19)14-23(25(21)31-2)27(29)33-4/h5-14H,15H2,1-4H3 |
InChI Key |
AUUMFIMNKQXRBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)OC)CC3=C(C(=CC4=CC=CC=C43)C(=O)OC)OC |
Origin of Product |
United States |
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